![molecular formula C23H28Cl2N6O3S B10825807 3,4-dichloro-N-[(1R)-1-[4-ethyl-5-[3-(4-methylpiperazin-1-yl)phenoxy]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide](/img/structure/B10825807.png)
3,4-dichloro-N-[(1R)-1-[4-ethyl-5-[3-(4-methylpiperazin-1-yl)phenoxy]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TASP 0277308: is a highly selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound is known for its immunomodulatory activities, including lymphopenia, blocking T cell egress from the thymus, marginal zone B cell displacement, and upregulation of CD69 expression on lymphocytes . It has been used in research for conditions such as collagen-induced arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TASP 0277308 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the triazole ring.
- Introduction of the dichlorobenzene sulfonamide group.
- Attachment of the piperazine moiety.
Industrial Production Methods: Industrial production methods for TASP 0277308 are not widely documented. the synthesis typically involves standard organic synthesis techniques, including condensation reactions, nucleophilic substitutions, and purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: TASP 0277308 can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the triazole ring.
Substitution: Nucleophilic substitution reactions are common, especially at the dichlorobenzene sulfonamide group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Chemistry: TASP 0277308 is used as a tool compound to study the sphingosine-1-phosphate receptor 1 and its role in various biochemical pathways .
Biology: In biological research, TASP 0277308 is used to investigate the role of sphingosine-1-phosphate receptor 1 in immune cell trafficking and lymphocyte behavior .
Medicine: TASP 0277308 has potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis, due to its immunomodulatory effects .
Industry: In the pharmaceutical industry, TASP 0277308 is used in the development of new drugs targeting the sphingosine-1-phosphate receptor 1 .
Mechanism of Action
TASP 0277308 exerts its effects by selectively antagonizing the sphingosine-1-phosphate receptor 1. This receptor is involved in the regulation of immune cell trafficking. By blocking this receptor, TASP 0277308 prevents the egress of T cells from the thymus and displaces marginal zone B cells. This leads to immunomodulatory effects, including lymphopenia and upregulation of CD69 expression on lymphocytes .
Comparison with Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective sphingosine-1-phosphate receptor modulator used for the treatment of relapsing forms of multiple sclerosis.
Uniqueness: TASP 0277308 is unique due to its high selectivity for the sphingosine-1-phosphate receptor 1 and its potent immunomodulatory effects. Unlike other similar compounds, TASP 0277308 has been specifically studied for its effects on collagen-induced arthritis .
Properties
Molecular Formula |
C23H28Cl2N6O3S |
|---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
3,4-dichloro-N-[(1R)-1-[4-ethyl-5-[3-(4-methylpiperazin-1-yl)phenoxy]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H28Cl2N6O3S/c1-4-31-22(16(2)28-35(32,33)19-8-9-20(24)21(25)15-19)26-27-23(31)34-18-7-5-6-17(14-18)30-12-10-29(3)11-13-30/h5-9,14-16,28H,4,10-13H2,1-3H3/t16-/m1/s1 |
InChI Key |
MVOULGOLHZCXLD-MRXNPFEDSA-N |
Isomeric SMILES |
CCN1C(=NN=C1OC2=CC=CC(=C2)N3CCN(CC3)C)[C@@H](C)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CCN1C(=NN=C1OC2=CC=CC(=C2)N3CCN(CC3)C)C(C)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




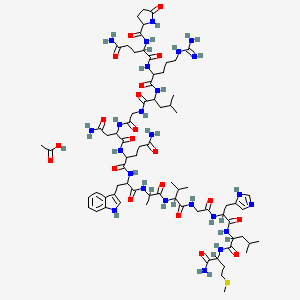

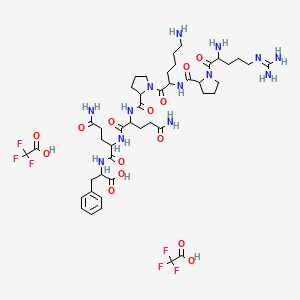
![acetic acid;(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B10825762.png)
![2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B10825774.png)
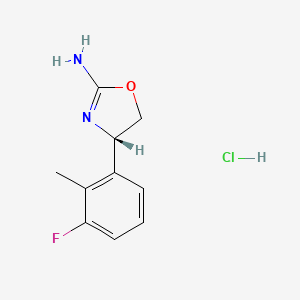
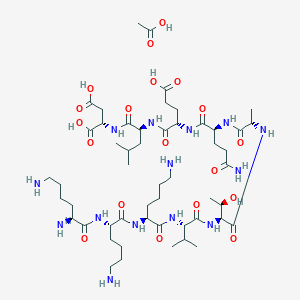

![N-[4-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B10825803.png)
![(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide](/img/structure/B10825816.png)
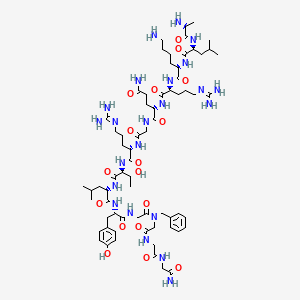
![N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide;hydrochloride](/img/structure/B10825825.png)
